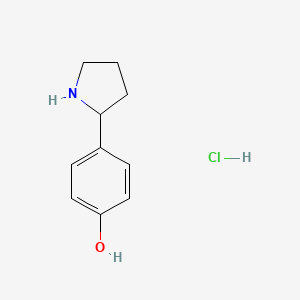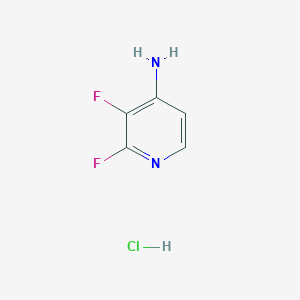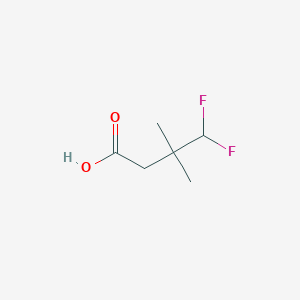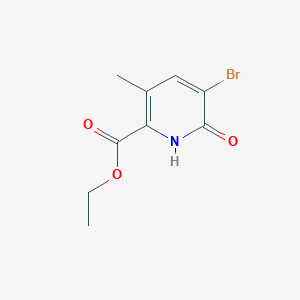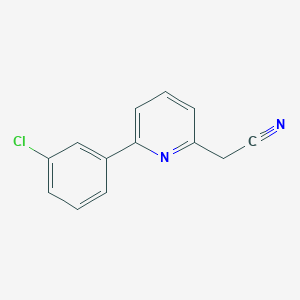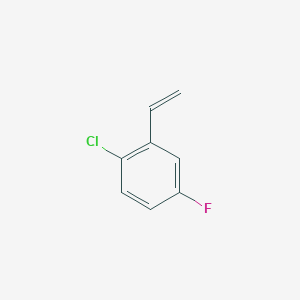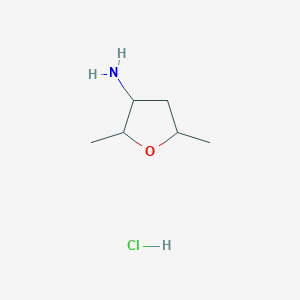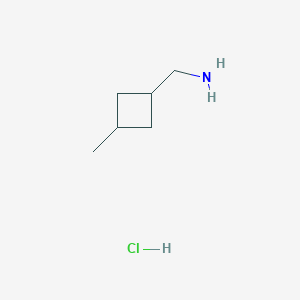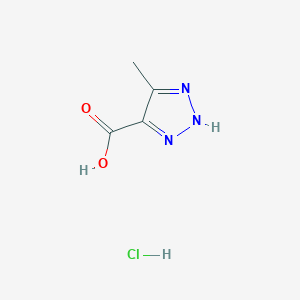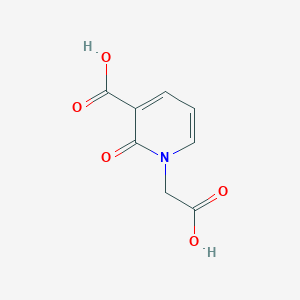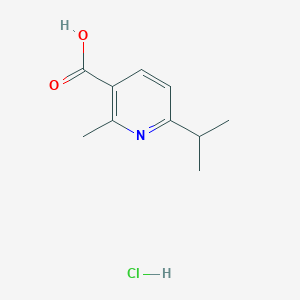
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride
説明
“2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name 6-isopropyl-2-methylnicotinic acid hydrochloride . It has a molecular weight of 215.68 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h4-6H,1-3H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.68 .科学的研究の応用
Synthetic Pathways and Structural Analysis Research on pyridine derivatives, closely related to 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride, has led to the synthesis of various compounds with potential applications in materials science and pharmacology. For instance, the synthesis of pyrazole derivatives from pyridinyl compounds has been achieved, providing insights into molecular structures through X-ray diffraction and density-functional-theory calculations. This research suggests a methodology for synthesizing structurally complex molecules that could be applied to 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride for developing new materials or drugs (Shen et al., 2012).
Ligand Design and Metal Complex Formation The design of ligands based on pyridine structures, including those similar to 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride, has been explored for forming metal complexes with unique properties. One study describes the synthesis of 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands, leading to the formation of luminescent metal complexes and hydrogels. This research could provide a foundation for developing advanced materials with applications in sensing, imaging, and electronics (McCarney et al., 2015).
Extraction and Separation Techniques The study of pyridine-3-carboxylic acid's extraction using various solvents and techniques can offer valuable insights into the separation processes of similar compounds, such as 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride. Research into the extraction of pyridine-3-carboxylic acid using different diluents has shown variations in efficiency, suggesting optimization strategies for the extraction and purification of related compounds (Kumar & Babu, 2009).
Antimicrobial Applications Pyridine derivatives have been studied for their antimicrobial properties, indicating potential applications for 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride in developing new antimicrobial agents. Research on pyridine-bridged 2,6-bis-carboxamide Schiff's bases has shown significant activity against bacteria and fungi, comparable to established antibiotics. This research pathway could lead to the development of novel antimicrobial compounds from 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride derivatives (Al-Omar & Amr, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-methyl-6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h4-6H,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPQAMFKOYZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



